N-butyl-2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-butyl-2-[3-oxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O3S/c1-2-3-13-29-24(35)18-23-27(37)34-26(30-23)21-11-7-8-12-22(21)31-28(34)38-19-25(36)33-16-14-32(15-17-33)20-9-5-4-6-10-20/h4-12,23H,2-3,13-19H2,1H3,(H,29,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXSCBRJUQWTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings and Implications
The N-butyl group could increase lipophilicity, extending half-life but possibly raising ulcerogenic risks, though the imidazo core might mitigate this compared to aspirin-related compounds .
Substitution patterns (e.g., sulfanyl vs. hydrazino in ’s compound) influence electronic properties and metabolic stability .
Physicochemical Properties: The sulfanyl linkage in the target compound may offer better oxidative stability than hydrazino-based analogs . Compared to trifluoromethyl- or chloro-substituted acetamides (e.g., 573943-43-8 ), the N-butyl group likely increases logP, favoring blood-brain barrier penetration.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what reaction conditions are critical for yield optimization?
- Methodology : Multi-step synthesis involving (1) formation of the imidazoquinazoline core via cyclization, (2) introduction of the sulfanyl group through thiol-alkylation, and (3) coupling the 4-phenylpiperazine moiety via nucleophilic substitution. Key conditions include:
- Solvents : Dimethylformamide (DMF) or dichloromethane for solubility .
- Catalysts : Sodium hydride or potassium carbonate for deprotonation .
- Temperature : 60–80°C for imidazoquinazoline core formation; room temperature for sulfanyl group attachment .
- Analytical validation : Use HPLC (≥95% purity) and NMR (1H/13C) to confirm intermediate structures .
Q. How can structural ambiguities in the final compound be resolved?
- Advanced techniques :
- X-ray crystallography to resolve stereochemical uncertainties in the imidazoquinazoline core .
- 2D NMR (COSY, HSQC) to assign proton environments, particularly for overlapping signals in the piperazine and acetamide regions .
Q. What preliminary assays are recommended to screen for biological activity?
- In vitro profiling :
- Enzyme inhibition assays (e.g., kinase or protease targets) at 10 µM concentration .
- Cellular viability assays (MTT or ATP-luciferase) in cancer cell lines (IC50 determination) .
Advanced Research Questions
Q. How do structural modifications (e.g., piperazine substituents) impact target binding affinity?
- SAR strategy :
- Replace the 4-phenylpiperazine group with 4-fluorophenyl or 4-methoxyphenyl analogs to assess electronic effects .
- Compare binding data (e.g., Kd via SPR) against unmodified compound .
- Computational support : Molecular docking (AutoDock Vina) to predict interactions with ATP-binding pockets .
Q. How can contradictory bioactivity data between in vitro and in vivo models be addressed?
- Troubleshooting steps :
- Verify compound stability in physiological buffers (LC-MS monitoring for degradation) .
- Adjust dosing regimens to account for plasma protein binding (e.g., equilibrium dialysis) .
Q. What advanced analytical methods are suitable for studying metabolite formation?
- Metabolite identification :
- High-resolution mass spectrometry (HR-MS) in liver microsomes to detect Phase I/II metabolites .
- CYP450 inhibition assays to identify metabolic pathways .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Formulation approaches :
- Co-solvent systems (PEG-400 + water) for enhanced aqueous solubility .
- Amorphous solid dispersion via spray drying to increase dissolution rates .
Q. How can crystallographic data inform drug design?
- Structural insights :
- Resolve hydrogen-bonding networks between the imidazoquinazoline core and target proteins (e.g., kinases) .
- Identify hydrophobic pockets for optimizing substituent bulk .
Key Considerations for Researchers
- Critical functional groups : The sulfanyl and piperazine moieties are pharmacophoric elements requiring stability testing .
- Toxicity screening : Include Ames test (mutagenicity) and hERG channel inhibition assays early in development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
